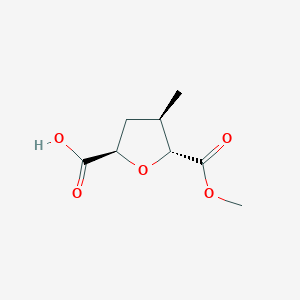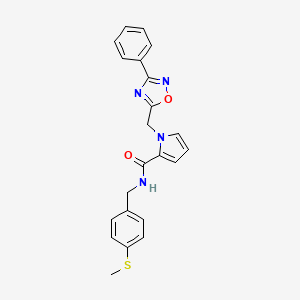
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a dichlorophenyl group attached to a malonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxylic acid and 3,4-dichloroaniline.
Formation of Malonamide Backbone: The malonamide backbone is formed by reacting malonic acid with ammonia or an amine under acidic conditions.
Coupling Reaction: The 5-chloro-2-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with the malonamide backbone.
Final Product Formation: The intermediate product is then reacted with 3,4-dichloroaniline under basic conditions to yield N1-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine and phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-chloro-2-pyridinyl)-N~3~-phenylmalonamide: Lacks the dichloro substitution on the phenyl ring.
N~1~-(2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide: Lacks the chlorine substitution on the pyridine ring.
Uniqueness
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide is unique due to the presence of both the 5-chloro-2-pyridinyl and 3,4-dichlorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(3,4-dichlorophenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-8-1-4-12(18-7-8)20-14(22)6-13(21)19-9-2-3-10(16)11(17)5-9/h1-5,7H,6H2,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYOTFBQPTSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
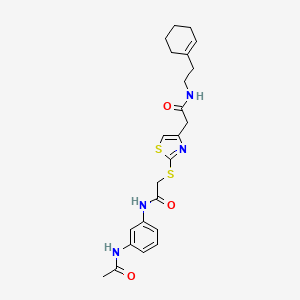

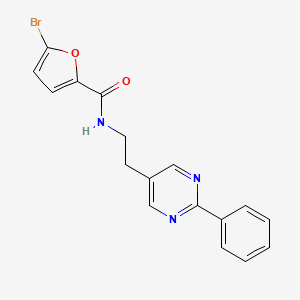

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737582.png)
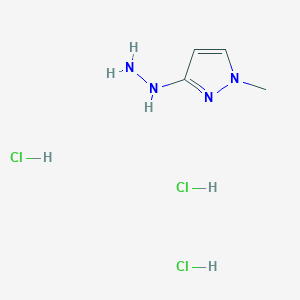
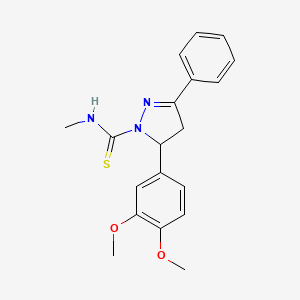
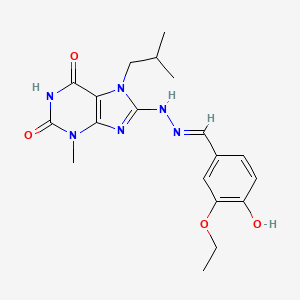
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)
![1-(2,5-difluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]methanesulfonamide](/img/structure/B2737591.png)
![7-Ethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2737593.png)
